molecular formula C15H17ClS B12545710 2-Chloro-3-(phenylsulfanyl)cyclonona-1,3-diene CAS No. 143741-66-6

2-Chloro-3-(phenylsulfanyl)cyclonona-1,3-diene

Cat. No.: B12545710
CAS No.: 143741-66-6
M. Wt: 264.8 g/mol
InChI Key: BDWDDBLSEUVOCP-UHFFFAOYSA-N
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Description

2-Chloro-3-(phenylsulfanyl)cyclonona-1,3-diene is an organic compound characterized by a cyclononadiene ring substituted with a chlorine atom and a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(phenylsulfanyl)cyclonona-1,3-diene typically involves the cycloaddition reactions of dienes. One common method is the Diels-Alder reaction, where a diene reacts with a dienophile under controlled conditions to form the cyclononadiene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions followed by purification processes such as distillation or chromatography to isolate the desired product. The reaction conditions, including temperature, pressure, and catalysts, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(phenylsulfanyl)cyclonona-1,3-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted cyclononadienes, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Chloro-3-(phenylsulfanyl)cyclonona-1,3-diene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(phenylsulfanyl)cyclonona-1,3-diene involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfanyl group can participate in various binding interactions, while the chlorine atom may influence the compound’s reactivity and stability. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylsulfanyl-1,3-butadiene: Similar in structure but lacks the chlorine atom.

    3-Phenylsulfanyl-1,3-butadiene: Another related compound with different substitution patterns.

Uniqueness

2-Chloro-3-(phenylsulfanyl)cyclonona-1,3-diene is unique due to the presence of both the chlorine and phenylsulfanyl groups on the cyclononadiene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

143741-66-6

Molecular Formula

C15H17ClS

Molecular Weight

264.8 g/mol

IUPAC Name

2-chloro-3-phenylsulfanylcyclonona-1,3-diene

InChI

InChI=1S/C15H17ClS/c16-14-11-7-2-1-3-8-12-15(14)17-13-9-5-4-6-10-13/h4-6,9-12H,1-3,7-8H2

InChI Key

BDWDDBLSEUVOCP-UHFFFAOYSA-N

Canonical SMILES

C1CCC=C(C(=CCC1)Cl)SC2=CC=CC=C2

Origin of Product

United States

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